![molecular formula C15H15N3O2 B362771 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide CAS No. 877288-24-9](/img/structure/B362771.png)
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
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Overview
Description
“N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide” is a chemical compound with a molecular weight of 269.3 . Its IUPAC name is N-[3-(1H-benzimidazol-2-yl)propyl]-2-furamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O2/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18) .Physical And Chemical Properties Analysis
The compound is described as having a molecular weight of 269.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Antibacterial Agent
Compounds with a similar structure, such as N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, have been synthesized and evaluated as antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains .
Antifungal Activity
Benzothiazole derivatives, which share a similar structure with the compound , have been associated with antifungal activities .
Antiprotozoal Activity
Benzothiazole derivatives have also been investigated for their antiprotozoal activities .
Anticancer Agent
Benzothiazole derivatives have been associated with anticancer activities .
Anticonvulsant
Compounds with a similar structure have been associated with anticonvulsant activities .
Antihypertensive
Benzothiazole derivatives have been associated with antihypertensive activities .
Antidiabetic
Compounds with a similar structure have been associated with antidiabetic activities .
Anti-inflammatory and Analgesic Activities
Compounds with a similar structure have shown anti-inflammatory and analgesic activities .
Safety and Hazards
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHVNNKEDRXLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide |
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